![molecular formula C22H16ClN3O2 B2714669 N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide CAS No. 428446-08-6](/img/structure/B2714669.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide” is a complex organic compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . This compound also contains a chloro group (Cl), a hydroxy group (OH), and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, with a chlorine atom and a hydroxy group at the 5 and 8 positions, respectively. The phenylmethyl and nicotinamide groups would be attached to the quinoline ring via a nitrogen atom .Chemical Reactions Analysis
As a complex organic compound, “this compound” could potentially undergo a variety of chemical reactions. The reactivity of this compound would be influenced by the presence of the chloro, hydroxy, and nicotinamide groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro, hydroxy, and nicotinamide groups could influence its solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
Research indicates that small molecule inhibitors of NNMT, which shares structural similarities with N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide, have potential in treating metabolic and chronic diseases by modulating NNMT activity. These inhibitors can significantly impact the metabolic pathways related to obesity, diabetes, and certain types of cancer by altering the methylation of nicotinamide and similar compounds (Neelakantan et al., 2017).
Herbicidal Activity
Derivatives of nicotinamide, akin to the structure of this compound, have shown promising herbicidal activity. These compounds have been synthesized and tested for their effectiveness against various plant species, suggesting potential applications in agricultural chemistry for the development of new herbicides (Yu et al., 2021).
Metabolism and Bioavailability Studies
The metabolism and pharmacokinetics of compounds structurally related to this compound, specifically NNMT inhibitors, have been explored in detail. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of potential therapeutic agents, guiding the development of new drugs with improved bioavailability and efficacy (Awosemo et al., 2021).
Corrosion Inhibition
Nicotinamide and its derivatives have been studied for their corrosion inhibition properties on various metals, suggesting potential applications in protecting industrial materials. Research into the mechanisms of corrosion inhibition by nicotinamide derivatives could provide insights into new strategies for enhancing the longevity and reliability of metal components in harsh chemical environments (Jeeva et al., 2017).
Substrate Specificity and Detoxification
The substrate specificity of NNMT, with nicotinamide as a primary substrate, extends to various pyridine-containing compounds, indicating a broader role in detoxifying xenobiotics. Understanding the substrate scope of NNMT and related enzymes can inform the development of therapeutic strategies targeting metabolic disorders and toxin exposure mitigation (Alston & Abeles, 1988).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-18-12-17(21(27)20-16(18)9-5-11-25-20)19(14-6-2-1-3-7-14)26-22(28)15-8-4-10-24-13-15/h1-13,19,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVWPBPZWJQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
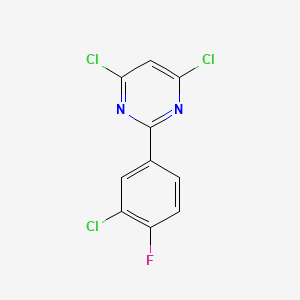
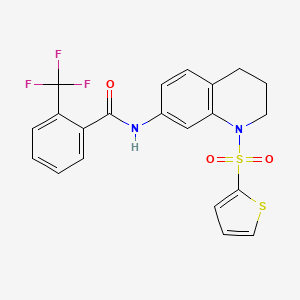

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)
![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)
![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)
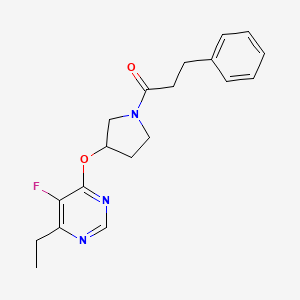
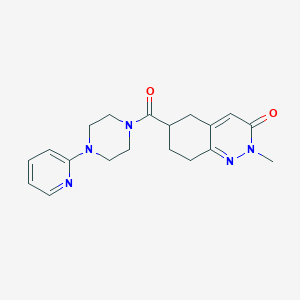

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)
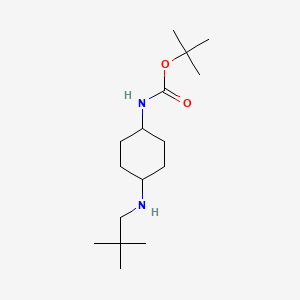
![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)
![(4-Bromothiophen-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2714609.png)
